REACTION_CXSMILES
|
[OH:1][C:2]1([C:12]([O:14]C)=[O:13])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4][CH2:3]1.O[Li].O>>[OH:1][C:2]1([C:12]([OH:14])=[O:13])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4][CH2:3]1 |f:1.2|
|
Name
|
|
Quantity
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2.5 g
|
Type
|
reactant
|
Smiles
|
OC1(CCCC2=CC=CC=C12)C(=O)OC
|
Name
|
LiOH.H2O
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC1(CCCC2=CC=CC=C12)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |